molecular formula C17H20O3Se2 B12521692 Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1) CAS No. 834882-63-2

Acetic acid--1,1-bis(phenylselanyl)propan-2-ol (1/1)

Cat. No.: B12521692
CAS No.: 834882-63-2
M. Wt: 430.3 g/mol
InChI Key: DMTFDKHSJIFVOK-UHFFFAOYSA-N
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Description

Acetic acid–1,1-bis(phenylselanyl)propan-2-ol (1/1) is a chemical compound that features a unique structure with two phenylselanyl groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–1,1-bis(phenylselanyl)propan-2-ol typically involves the reaction of acetic acid with 1,1-bis(phenylselanyl)propan-2-ol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–1,1-bis(phenylselanyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylselanyl groups to other functional groups.

    Substitution: The phenylselanyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Acetic acid–1,1-bis(phenylselanyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing phenylselanyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid–1,1-bis(phenylselanyl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The phenylselanyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(phenylselanyl)ethanol: Similar structure but with an ethanol backbone.

    1,1-Bis(phenylselanyl)propan-1-ol: Similar structure but with a propan-1-ol backbone.

Uniqueness

Acetic acid–1,1-bis(phenylselanyl)propan-2-ol is unique due to its specific combination of acetic acid and 1,1-bis(phenylselanyl)propan-2-ol, which imparts distinct chemical and biological properties

Properties

CAS No.

834882-63-2

Molecular Formula

C17H20O3Se2

Molecular Weight

430.3 g/mol

IUPAC Name

acetic acid;1,1-bis(phenylselanyl)propan-2-ol

InChI

InChI=1S/C15H16OSe2.C2H4O2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;1-2(3)4/h2-12,15-16H,1H3;1H3,(H,3,4)

InChI Key

DMTFDKHSJIFVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O

Origin of Product

United States

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